

# 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol
Cat. No.:	B1582587

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol**

## Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic structure, serving as a foundational building block in the synthesis of a wide array of bioactive molecules.<sup>[1]</sup> Its rigid, bicyclic framework is of significant interest to researchers in medicinal chemistry and materials science. This guide focuses on a specific, yet sparsely documented derivative, **6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol** (CAS 88499-85-8). Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document adopts an expert-driven approach. We will elucidate the core chemical properties of this compound by synthesizing data from its elemental structure, its key synthetic precursors, and more extensively studied functionalized analogues. This guide provides a comprehensive overview of its structural identification, predicted spectroscopic signatures, logical synthetic pathways, and potential applications, offering a robust resource for professionals in drug discovery and chemical research.

## The 6,7-Dihydro-5H-cyclopenta[b]pyridine Core: A Structural Overview

The foundational scaffold is a bicyclic heterocycle where a cyclopentane ring is fused to a pyridine ring.<sup>[1]</sup> This fusion imparts significant structural rigidity, a desirable trait in drug design for optimizing molecular interactions with biological targets.<sup>[1]</sup> The numbering convention for this system is critical for the unambiguous identification of substituted derivatives.

Caption: Core structure and IUPAC numbering of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold.

## Physicochemical and Spectroscopic Profile

While comprehensive experimental data for **6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol** is not readily available, we can define its basic properties and predict its spectroscopic characteristics by analyzing its structure and data from closely related analogues.

### Core Compound Identification

The fundamental identifiers for the target compound are summarized below.

Property	Value	Source
CAS Number	88499-85-8	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	<a href="#">[3]</a>
Molecular Weight	135.16 g/mol	<a href="#">[3]</a>
Appearance	Predicted: White to off-white solid	Inferred from <a href="#">[1]</a>
Solubility	Predicted: Soluble in DMSO, ethanol; slightly soluble in water	Inferred from <a href="#">[1]</a>

### Predicted Spectroscopic Signatures

The structural characterization of novel derivatives relies heavily on NMR and IR spectroscopy. Based on published data for carbonitrile-substituted analogues, we can anticipate the key spectral features for the 2-ol derivative.<sup>[4][5][6]</sup>

- $^1\text{H}$  NMR: The spectrum is expected to be defined by signals from the aliphatic cyclopentane ring and the aromatic pyridine ring. The protons on the cyclopentane ring ( $\text{C}5\text{-H}_2$ ,  $\text{C}6\text{-H}_2$ ,  $\text{C}7\text{-H}_2$ ) will likely appear as multiplets in the upfield region ( $\delta$  2.0-3.5 ppm). The aromatic protons on the pyridine ring will be downfield, with their splitting patterns and chemical shifts influenced by the position-2 hydroxyl group.
- $^{13}\text{C}$  NMR: The aliphatic carbons of the cyclopentane ring are expected in the  $\delta$  20-40 ppm range.[6][7] The aromatic carbons will appear significantly downfield, with the carbon bearing the hydroxyl group ( $\text{C}2$ ) showing a characteristic shift.
- IR Spectroscopy: Key absorption bands would include a broad peak around  $3200\text{-}3400\text{ cm}^{-1}$  for the O-H stretch, aromatic C-H stretches above  $3000\text{ cm}^{-1}$ , aliphatic C-H stretches just below  $3000\text{ cm}^{-1}$ , and  $\text{C}=\text{C/C=N}$  stretching vibrations in the  $1500\text{-}1600\text{ cm}^{-1}$  region.[4][6]

Data Type	Predicted Feature	Expected Chemical Shift / Wavenumber	Rationale / Comparative Compound
<sup>1</sup> H NMR	Cyclopentane Protons (CH <sub>2</sub> )	~ δ 2.1-3.3 ppm (multiplets)	Based on shifts observed for the ketone and carbonitrile analogues.[6][7]
<sup>13</sup> C NMR	Aliphatic Carbons (CH <sub>2</sub> )	~ δ 20-38 ppm	Consistent with values for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[7]
IR	Hydroxyl Stretch (O-H)	~ 3200-3400 cm <sup>-1</sup> (broad)	Characteristic of phenolic hydroxyl groups.
IR	Nitrile Stretch (C≡N)	Not Applicable (Present in reference compounds at ~2200-2220 cm <sup>-1</sup> )	This peak's absence helps confirm the structure is not a carbonitrile derivative. [4][5]
MS	Molecular Ion [M+H] <sup>+</sup>	m/z 136.07	Calculated for C <sub>8</sub> H <sub>10</sub> NO <sup>+</sup> .

## Synthetic Strategies and Mechanistic Insights

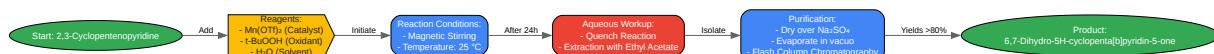
The synthesis of **6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol** is not explicitly detailed in the available literature. However, a logical approach involves the synthesis of a key intermediate, the corresponding ketone, followed by strategic functionalization of the pyridine ring.

## Synthesis of the Key Precursor: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

A robust and efficient method for synthesizing the ketone analogue involves the direct oxidation of the methylene (CH<sub>2</sub>) group adjacent to the pyridine ring in 2,3-cyclopentenopyridine.[7][8]

This reaction demonstrates high yield and excellent chemoselectivity.

Causality Behind Experimental Choice: The selection of a manganese ( $\text{Mn}(\text{OTf})_2$ ) catalyst with an oxidant like tert-Butyl hydroperoxide (t-BuOOH) is strategic.[8] This system is effective for oxidizing C-H bonds at positions "activated" by an adjacent aromatic ring (a benzylic-like position), selectively converting the C5 methylene group to a carbonyl without over-oxidizing the molecule.[8] Performing the reaction in water aligns with green chemistry principles.[8]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of the ketone precursor.[7][8]

Experimental Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[7]

- Reaction Setup: In an oven-dried flask under air, combine 2,3-cyclopentenopyridine (1a),  $\text{Mn}(\text{OTf})_2$  (catalyst), and water (solvent).
- Initiation: Add t-BuOOH (oxidant, 65% in  $\text{H}_2\text{O}$ ) to the stirring mixture at 25 °C.
- Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction. Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
- Isolation: Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purification: Purify the resulting residue via flash column chromatography (Ethyl acetate/Petroleum ether gradient) to yield the final product.

## Proposed Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol

With no direct published synthesis, a plausible route can be proposed based on established pyridine chemistry. A common method to introduce a hydroxyl group at the 2-position of a pyridine ring is through the formation of a pyridine N-oxide, followed by rearrangement.

- **N-Oxidation:** The nitrogen on the pyridine ring of a suitable precursor (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine) would first be oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA).
- **Rearrangement:** The resulting N-oxide can then be treated with acetic anhydride, which typically leads to an acetate ester at the 2-position via an electrophilic rearrangement mechanism.
- **Hydrolysis:** Finally, hydrolysis of the acetate ester under basic or acidic conditions would yield the target **6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol**.

This proposed pathway is a standard, high-value strategy for functionalizing pyridine rings and represents a logical starting point for any research campaign targeting this molecule.

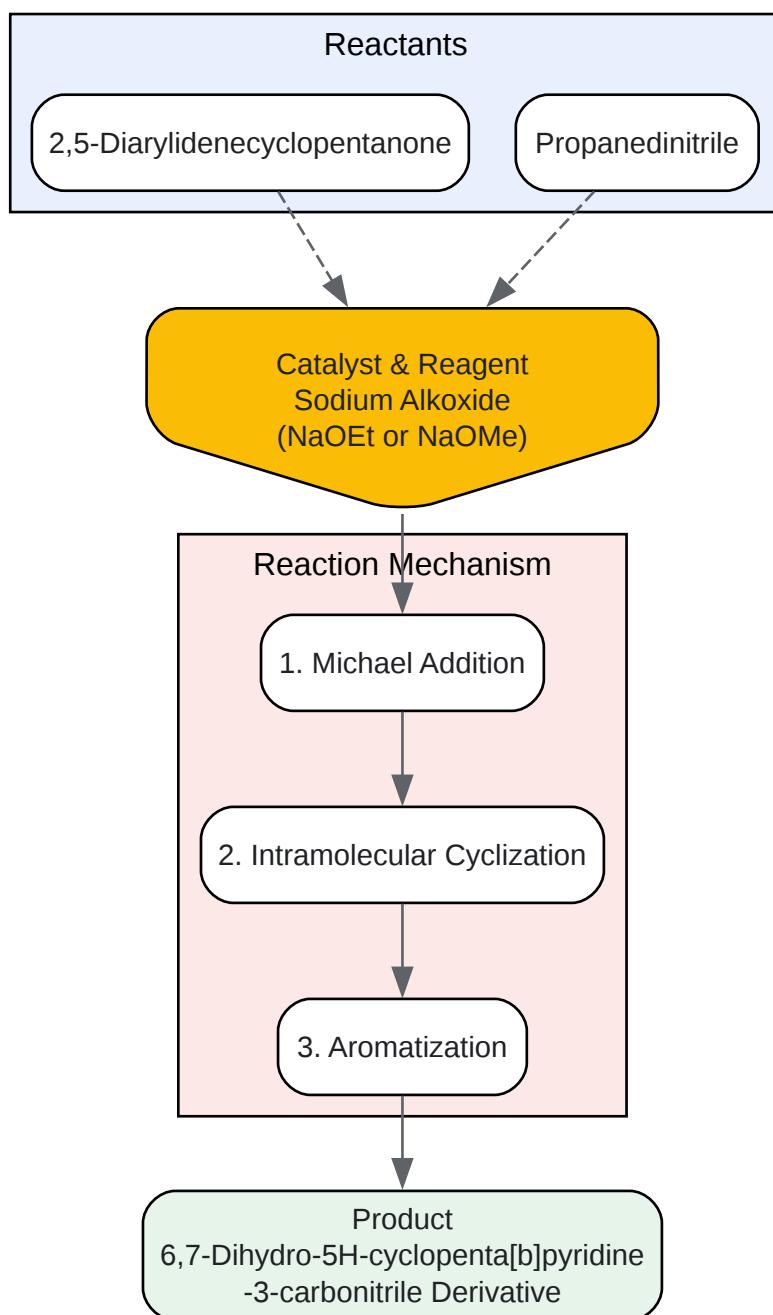
## Reactivity, Derivatization, and Applications

The utility of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is demonstrated by its successful derivatization into compounds with potent biological or material properties.

### Derivatization via Cyclocondensation

A powerful method for elaborating the core structure involves a cyclocondensation reaction. For example, reacting 2,5-diarylideneциклопентанон derivatives with propanedinitrile in the presence of a sodium alkoxide catalyst yields highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds.<sup>[4][5]</sup>

**Mechanistic Insight:** This reaction proceeds via an initial Michael addition of the dinitrile anion to the diarylideneциклопентанон, followed by an intramolecular cyclization and subsequent aromatization (via loss of H<sub>2</sub>) to form the stable pyridinone ring system. The use of sodium alkoxide serves as both the base to generate the nucleophile and as a catalyst for the cyclization.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of functionalized derivatives via cyclocondensation.  
[4][5]

## Potential Applications

- Pharmaceutical Intermediates: The parent scaffold is a key precursor for synthesizing bioactive molecules, including potential kinase inhibitors and antiviral agents.[1] The

introduction of a hydroxyl group at the 2-position provides a handle for further functionalization or for direct interaction (e.g., hydrogen bonding) with protein targets.

- Corrosion Inhibitors: Heavily substituted derivatives of this scaffold have demonstrated exceptional efficacy as corrosion inhibitors for carbon steel in acidic media.[4][5] These molecules function by adsorbing onto the steel surface, forming a protective film that retards corrosive attack.[5]

## Safety and Handling

No specific safety data for **6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol** is published. However, based on the GHS classifications for the closely related ketone and diol analogues, the following hazards should be assumed until proven otherwise[9][10]:

- Acute Toxicity, Oral: Harmful if swallowed.[9][10]
- Skin Corrosion/Irritation: Causes skin irritation.[9][10]
- Eye Damage/Irritation: Causes serious eye irritation.[9][10]
- Specific Target Organ Toxicity: May cause respiratory irritation.[9][10]

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a cool, dry, and dark place under an inert atmosphere.

## Conclusion

**6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol** is a molecule of high potential interest, stemming from a structurally rigid and synthetically versatile scaffold. While direct experimental characterization remains to be published, this guide has provided a comprehensive technical

overview by leveraging data from its key precursors and functionalized analogues. We have outlined its core physicochemical properties, predicted its spectroscopic fingerprint, detailed a robust synthesis for its ketone precursor, proposed a logical pathway for its own synthesis, and discussed its potential applications in drug discovery and materials science. This synthesized knowledge provides a solid foundation for researchers and drug development professionals seeking to explore the chemistry and utility of this promising compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. 6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-2-OL | 88499-85-8 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH<sub>2</sub> adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol | C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub> | CID 54683785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6,7-Dihydro-5H-1-pyridin-5-one | C<sub>8</sub>H<sub>7</sub>NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1582587#6-7-dihydro-5h-cyclopenta-b-pyridin-2-ol-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)